molecular formula C8H4Cl2O B071796 4,6-Dichlorobenzofuran CAS No. 175203-95-9

4,6-Dichlorobenzofuran

Cat. No. B071796
M. Wt: 187.02 g/mol
InChI Key: ZVYPNSGWLVPWSF-UHFFFAOYSA-N
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Description

4,6-Dichlorobenzofuran is a chemical compound with the molecular formula C8H4Cl2O . It is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings .


Molecular Structure Analysis

The molecular structure of 4,6-Dichlorobenzofuran consists of a benzofuran ring with two chlorine atoms attached at the 4 and 6 positions . The molecular weight of this compound is 187.02 g/mol .

Scientific Research Applications

  • Formation in High-Temperature Oxidation : "4,6-Dichlorobenzofuran" is a product formed during the high-temperature oxidative degradation of 2-chlorophenol. It has been observed as a major product under oxidative conditions, with its formation favored over other compounds like dibenzo-p-dioxin due to the presence of hydroxyl and chlorine radicals (Evans & Dellinger, 2005).

  • Antimicrobial Activity : Compounds derived from "4,6-Dichlorobenzofuran," such as those formed in reactions with phenolates, have demonstrated excellent antimicrobial activity, displaying dual action against both bacteria and fungi (Chugunova et al., 2016).

  • Polymorphism and Reactivity Studies : Research on "4,6-Dichloro-5-Nitrobenzofuroxan" has revealed different polymorphic structures depending on the solvent used for crystallization. Such studies contribute to understanding its nucleophilic reactivity and potential applications in chemical synthesis (Chugunova et al., 2021).

  • Spectrophotometric and Chromatographic Analysis : The compound "4,6-Dinitro-5,7-dichlorobenzofuroxan," a closely related derivative, has been studied for its use in biologically active mixtures, showcasing the potential for analytical methods in the detection and quantification of such compounds (Garmonov et al., 2003).

  • UV-Protective Activity : Benzofuroxans, including derivatives of "4,6-Dichlorobenzofuran," have been synthesized and studied for their ability to protect against genotoxic effects of UV radiation, highlighting their potential use in biological and pharmaceutical applications (Chugunova et al., 2012).

  • Coordination Chemistry : The coordination chemistry of dibenzofuran platforms, including those substituted at the 4,6-positions, has been explored. This research contributes to the understanding of the complexation behavior of such compounds with various metal ions (Rosario-Amorin et al., 2012).

properties

IUPAC Name

4,6-dichloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYPNSGWLVPWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629816
Record name 4,6-Dichloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichlorobenzofuran

CAS RN

175203-95-9
Record name 4,6-Dichloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CK Tseng, RA Simone, FH Walker - The Journal of Organic …, 1973 - ACS Publications
(3) JH Chan, FH Walker, CK Tseng, DR Arneklev, and FJ Calderoni, tobe submitted for publication. molecular ion at m/e 253 which is equivalent to a loss of water from 1. The ir …
Number of citations: 7 pubs.acs.org
SA Fine, PD Pulaski - The Journal of Organic Chemistry, 1973 - ACS Publications
(1) The receipt of a Lafayette CollegeResearch Fund grant in support of this research is gratefully acknowledged.(2) AT Nielsen and SJ Houlihan,“Organic Reactions,” Vol. 16, Wiley, …
Number of citations: 28 pubs.acs.org

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